

The Structure-Activity Relationship of Oxypeucedanin and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(-)-Oxypeucedanin hydrate*

Cat. No.: B15594695

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of oxypeucedanin and its derivatives, focusing on their anti-inflammatory, antiviral, and cytotoxic properties. The structure-activity relationships (SAR) are discussed, supported by quantitative experimental data to inform future drug discovery and development efforts.

Comparative Analysis of Biological Activities

The biological efficacy of oxypeucedanin and its derivatives is significantly influenced by their structural modifications. The following tables summarize the quantitative data on their anti-inflammatory, antiviral, and cytotoxic activities.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

A comparative study on furanocoumarins isolated from *Angelica dahurica* reveals key structural features for the inhibition of nitric oxide (NO) production in interleukin (IL)-1 β -stimulated rat hepatocytes. NO is a critical inflammatory mediator, and its inhibition is a key target for anti-inflammatory therapies.

Compound	Structure	Inhibition of NO Production (IC50, μ M)
Oxypeucedanin	4-[(2S)-3,3-dimethyloxiran-2-yl]methoxyfuro[3,2-g]chromen-7-one	No significant effect
Oxypeucedanin Methanolate	4-[(2S)-3-hydroxy-4-methoxy-4-methylpentyl]oxyfuro[3,2-g]chromen-7-one	Significant suppression (IC50 not specified)
Phellopterin	4-methoxy-9-[(3-methylbut-2-en-1-yl)oxy]furo[3,2-g]chromen-7-one	Significant suppression (IC50 = 39.2)
Isoimperatorin	4-[(3-methylbut-2-en-1-yl)oxy]furo[3,2-g]chromen-7-one	No significant effect
Imperatorin	9-[(3-methylbut-2-en-1-yl)oxy]furo[3,2-g]chromen-7-one	No significant effect

Structure-Activity Relationship Insights for Anti-inflammatory Activity:

Based on the data, the following structural features are crucial for the inhibition of NO production[1]:

- Methoxy Group at C5: The presence of a methoxy group at the C5 position of the furanocoumarin skeleton is a key determinant of activity. Both active compounds, phellopterin and oxypeucedanin methanolate, possess this feature.
- Side Chain at C8: The nature of the substituent at the C8 position also plays a critical role. While the specific side chains of phellopterin and oxypeucedanin methanolate differ, the presence of a substituent at this position appears necessary for activity.

Antiviral Activity: Inhibition of Influenza A Virus

Several furanocoumarins, including oxypeucedanin and its hydrate derivative, have demonstrated significant antiviral activity against influenza A viruses H1N1 and H9N2. The mechanism is suggested to involve the inhibition of the early phase of the viral replication cycle[2].

Compound	Virus Strain	Antiviral Activity (EC50, μ M)
Oxypeucedanin	H1N1	5.98 \pm 0.71
H9N2		4.52 \pm 0.39
Oxypeucedanin Hydrate	H1N1	> 100
H9N2		> 100
Isoimperatorin	H1N1	11.21 \pm 1.23
H9N2		9.87 \pm 0.98
Imperatorin	H1N1	23.45 \pm 2.11
H9N2		19.87 \pm 1.54
Ribavirin (Control)	H1N1	25.67 \pm 3.12
H9N2		21.45 \pm 2.54

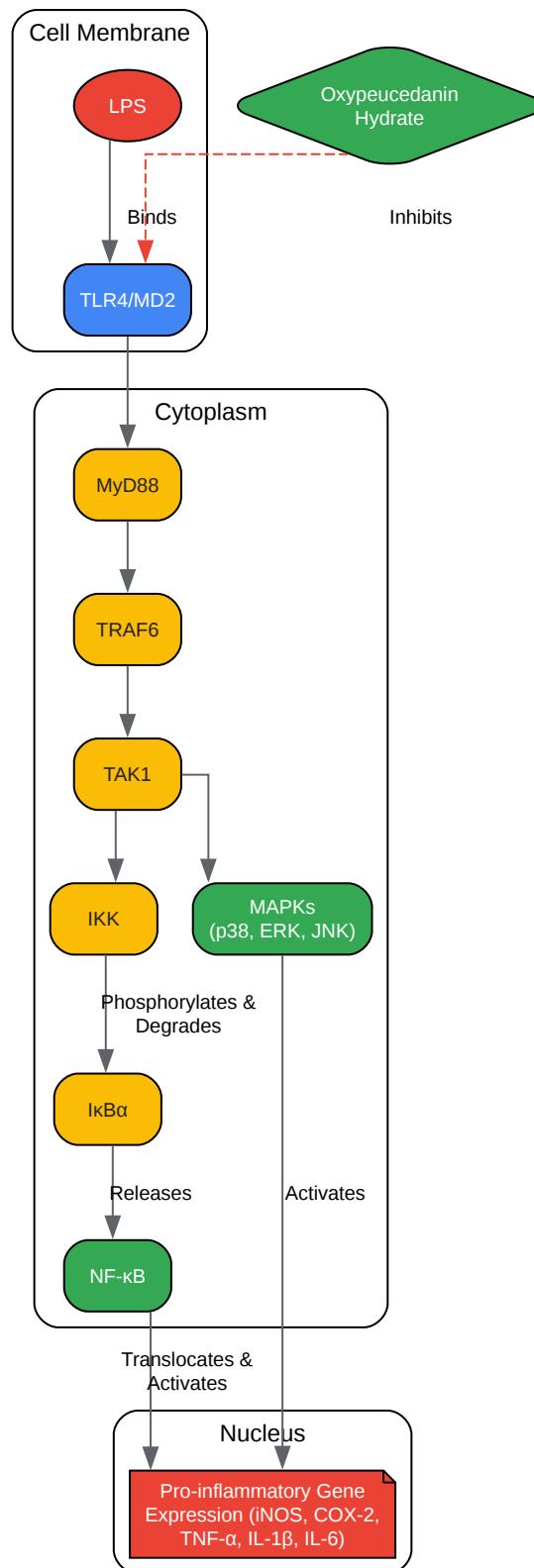
Structure-Activity Relationship Insights for Antiviral Activity:

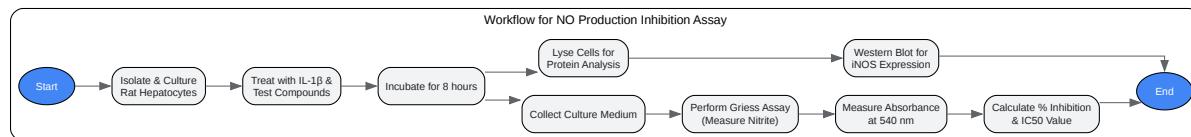
- The Epoxide Ring: The potent activity of oxypeucedanin compared to its hydrated form (oxypeucedanin hydrate) suggests that the epoxide ring in the side chain is crucial for its anti-influenza activity.
- The Prenyloxy Side Chain: Isoimperatorin and imperatorin, which possess a prenyloxy side chain, exhibit moderate activity. The position of this side chain (C5 vs. C8) appears to influence the potency.

Cytotoxic Activity Against Cancer Cell Lines

The cytotoxic effects of oxypeucedanin and its derivatives have been evaluated against various cancer cell lines. The data below is compiled from a study on furanocoumarins from *Prangos turcica* against the PC-3 human prostate cancer cell line.

Compound	Cell Line	Cytotoxic Activity (IC50, $\mu\text{g/mL}$)
Oxypeucedanin Methanolate	PC-3	> 750
Osthol	PC-3	65
Peroxyauraptenol	PC-3	72
Auraptenol	PC-3	> 750
Scopoletin	PC-3	> 750
Gosferol	PC-3	> 750
Psoralen	PC-3	> 750
4'-Senecioiloxysthol	PC-3	> 750


Structure-Activity Relationship Insights for Cytotoxic Activity:


While a direct SAR for oxypeucedanin derivatives is not fully elucidated from this dataset, it is evident that other furanocoumarins like osthol and peroxyauraptenol show more potent cytotoxicity against PC-3 cells than oxypeucedanin methanolate[3]. Further studies with a broader range of oxypeucedanin derivatives are needed to establish clear SAR for cytotoxic activity.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway of Oxypeucedanin Hydrate

Oxypeucedanin hydrate has been shown to alleviate rheumatoid arthritis by targeting the Toll-like receptor 4 (TLR4)-MD2 complex, which in turn inhibits the downstream nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Structure-Activity Relationship of Oxypeucedanin and Its Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15594695#structure-activity-relationship-of-oxypeucedanin-and-its-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com